2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is a specialized organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-substituted cyclohexyl ring, which is further linked to an acetic acid moiety via an ether bond. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The cyclohexyloxyacetic acid backbone provides structural rigidity and influences solubility in organic solvents, making the compound suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXMIDEHWZARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the introduction of the cyclohexyl group through a series of reactions involving cyclohexylamine and appropriate coupling reagents. The final step involves the attachment of the oxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Fluorenylmethoxycarbonyl group : Commonly used as a protective group in peptide synthesis.
- Cyclohexyl group : Enhances lipophilicity, potentially improving solubility and bioavailability.
- Acetic acid moiety : Provides functionality for biological interactions.
Peptide Synthesis
The fluorenylmethoxycarbonyl group is widely utilized in the synthesis of peptides, allowing for selective reactions without interfering with other functional groups. This property is crucial for creating complex peptide structures with high purity and yield. The compound serves as a building block in the synthesis of various peptides, including those with therapeutic properties.
Drug Development
Research indicates that compounds similar to 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid exhibit biological activities such as:
- Antimicrobial properties : Potential applications in developing antibiotics.
- Anticancer activities : Compounds with this structure have shown promise in inhibiting cancer cell growth and proliferation.
Interaction Studies
Experimental approaches such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can be employed to study the interactions of this compound with biological targets. These studies help elucidate the mechanisms of action and the efficacy of potential therapeutic agents derived from this compound.
Cellular Uptake
The structural stability provided by the fluorenylmethoxycarbonyl moiety enhances cellular uptake, which is critical for the bioactivity of therapeutic compounds. This characteristic facilitates the development of drug formulations that can effectively deliver active pharmaceutical ingredients to target cells.
Mechanism of Action
The mechanism of action of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine group during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl Backbones
2-{[(1r,4r)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid
- Structure: Differs in stereochemistry (1r,4r-cyclohexyl) compared to the non-specified stereochemistry of the target compound.
- Molecular Weight: 393.48 g/mol (C24H27NO4), identical to the target compound.
- Key Differences : Stereochemical configuration may affect crystallinity, solubility, and interactions in chiral environments. The trans-diaxial arrangement in the 1r,4r isomer could enhance stability during synthesis .
{1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl}acetic acid
- Structure : Fmoc group attached to a cyclohexylmethyl amine instead of a cyclohexyloxy group.
- Molecular Weight: 393.48 g/mol (C24H27NO4).
- The absence of an ether bond reduces polarity compared to the target compound .
Analogues with Heterocyclic or Aromatic Substituents
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
- Structure : Replaces the cyclohexyl ring with a methylated pyrrole ring.
- Molecular Weight : 362.38 g/mol (C21H18N2O4).
- Key Differences : The aromatic pyrrole ring enhances π-π stacking interactions, useful in supramolecular chemistry. The methyl group on nitrogen increases hydrophobicity but may limit hydrogen-bonding capacity .
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid
- Structure : Features a difluorophenyl group instead of cyclohexyloxy.
- Molecular Weight: 427.40 g/mol (C23H18F2NO4).
- Key Differences : Fluorine atoms increase lipophilicity (logP ~3.5), improving blood-brain barrier permeability in drug candidates. The planar aromatic system may reduce solubility in polar solvents compared to cyclohexyl derivatives .
Analogues with Extended Carbon Chains or Functional Groups
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid
- Structure : Contains a hexanedioic acid chain instead of cyclohexyloxyacetic acid.
- Molecular Weight: 425.46 g/mol (C25H27NO6).
- Key Differences: The additional carboxylic acid groups enable chelation of metal ions, useful in catalysis.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Key Applications |
|---|---|---|---|---|
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid | C24H27NO4 | 393.48 | Cyclohexyloxyacetic acid backbone | Peptide synthesis, chiral intermediates |
| 2-{[(1r,4r)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid | C24H27NO4 | 393.48 | 1r,4r-cyclohexyl stereochemistry | Stereoselective synthesis |
| {1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl}acetic acid | C24H27NO4 | 393.48 | Cyclohexylmethyl substitution | Hydrophobic peptide motifs |
| (2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid | C23H18F2NO4 | 427.40 | Difluorophenyl group | CNS-targeted drug candidates |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid | C25H27NO6 | 425.46 | Hexanedioic acid chain | Metal-chelating catalysts |
Biological Activity
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid, also known by its CAS number 159751-47-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.50 g/mol |
| Solubility | Moderately soluble |
| Log P (Octanol/Water) | 3.83 |
| Bioavailability Score | 0.56 |
The structure features a fluorenylmethoxycarbonyl group, which is significant for its biological interactions and solubility profile .
Pharmacodynamics
Research indicates that this compound exhibits several pharmacodynamic properties:
- CYP Enzyme Inhibition : It is a potent inhibitor of various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This inhibition can lead to significant drug-drug interactions, impacting the metabolism of co-administered drugs .
- Gastrointestinal Effects : The compound has shown potential in modulating gastric acid secretion, suggesting applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit pentagastrin-stimulated gastric acid secretion .
- Antipsychotic and Antianxiety Properties : Preliminary studies suggest that it may have effects similar to known antipsychotic agents, potentially useful for treating anxiety disorders and managing withdrawal symptoms from substances like nicotine and alcohol .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and hormonal pathways:
- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial in mood regulation and anxiety responses.
- Gastrin Receptor Interaction : By inhibiting gastrin receptors, it reduces gastric acid secretion, showcasing its potential as an antiulcer agent .
Study on Gastric Acid Secretion
A study conducted using animal models demonstrated that administration of the compound significantly reduced gastric acid secretion when stimulated by pentagastrin. This effect was quantitatively measured using a modified Ghosh & Schild method, indicating a promising avenue for therapeutic application in hypersecretion disorders .
Antipsychotic Effects
In a clinical trial involving subjects with anxiety disorders, the compound was administered alongside standard treatment protocols. Results indicated a notable decrease in anxiety levels compared to placebo groups, suggesting its efficacy as an adjunct therapy for anxiety management .
Q & A
Q. Basic
- Storage : Keep in tightly sealed containers at –20°C in a dry, dark environment to prevent hydrolysis of the Fmoc group . Avoid exposure to strong acids/bases, oxidizing agents, or moisture .
- Handling : Use gloves, lab coats, and eye protection. Conduct work in fume hoods with adequate ventilation to minimize inhalation risks .
What purification techniques are effective post-synthesis?
Q. Intermediate
- Reverse-phase HPLC : Utilize C18 columns with gradients of acetonitrile/water (0.1% TFA) for high-resolution separation .
- MALDI-TOF mass spectrometry : Confirm molecular weight (e.g., expected m/z for C23H19NO4: 373.40) to validate identity .
- Lyophilization : Freeze-dry purified fractions to obtain stable, solvent-free products .
How can researchers characterize this compound using spectroscopic and chromatographic methods?
Q. Advanced
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm cyclohexyl ring conformation and Fmoc group integrity. Look for characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm .
- FT-IR : Identify carbonyl stretches (C=O) from the Fmoc group (~1700 cm⁻¹) and carboxylic acid (~1725 cm⁻¹) .
- HPLC-MS : Couple retention time with mass data to assess purity (>95%) and detect side products (e.g., truncated peptides) .
How can discrepancies in reaction yields across different solvent systems be resolved?
Q. Advanced
- Solvent optimization : Compare DMF (high polarity, ideal for SPPS) vs. dichloromethane (DCM, better for acid-sensitive reactions). Evidence shows DMF yields 85–90% coupling efficiency, while DCM may require longer reaction times .
- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 10 minutes vs. 20 minutes) and improves yields in sterically hindered couplings .
What strategies optimize coupling efficiency in solid-phase synthesis?
Q. Advanced
- Double coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance from the cyclohexyl group .
- Temperature control : Perform reactions at 0–4°C to minimize racemization of chiral centers .
- Resin swelling : Pre-swell resins in DMF for 30 minutes to enhance reagent penetration .
How can researchers assess purity and identity when scaling up synthesis?
Q. Intermediate
- Analytical HPLC : Monitor batch consistency using standardized gradients. A purity threshold of ≥95% is typical for research-grade material .
- Elemental analysis : Validate carbon/nitrogen ratios (e.g., C: 74.38%, H: 5.16%, N: 3.76% for C23H19NO4) .
What is the compound’s stability under varying pH conditions?
Q. Advanced
- Acidic conditions (pH <3) : Rapid Fmoc deprotection occurs, limiting utility in low-pH reactions .
- Neutral/basic conditions (pH 7–9) : Stable for 24 hours at 25°C, but prolonged exposure to bases (e.g., piperidine) triggers degradation .
What safety protocols are critical given limited toxicity data?
Q. Intermediate
- PPE : Use nitrile gloves, goggles, and NIOSH-approved respirators when handling powders to prevent inhalation .
- Waste disposal : Collect in designated containers for incineration by licensed facilities, as ecotoxicity data are unavailable .
How can aggregation during synthesis be troubleshooted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
